molecular formula C22H21NO3 B289111 2-(2,5-dimethoxybenzylidene)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

2-(2,5-dimethoxybenzylidene)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No. B289111
M. Wt: 347.4 g/mol
InChI Key: RLNASZRFUCADGV-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dimethoxybenzylidene)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, also known as DMBC, is a synthetic compound that has gained significant attention in scientific research due to its unique pharmacological properties. DMBC belongs to the family of carbazole derivatives, which are known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethoxybenzylidene)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is not fully understood, but it is thought to involve the modulation of various signaling pathways, including the PI3K/Akt and MAPK pathways. 2-(2,5-dimethoxybenzylidene)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has been shown to inhibit the activity of various enzymes, including topoisomerase II and histone deacetylases, which are involved in DNA replication and gene expression, respectively.
Biochemical and Physiological Effects:
2-(2,5-dimethoxybenzylidene)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has been shown to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer effects. 2-(2,5-dimethoxybenzylidene)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has been shown to reduce the production of reactive oxygen species and inhibit the activity of various inflammatory mediators, including NF-κB and COX-2. 2-(2,5-dimethoxybenzylidene)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

2-(2,5-dimethoxybenzylidene)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. 2-(2,5-dimethoxybenzylidene)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one can be easily synthesized using simple reaction conditions and can be purified through recrystallization. 2-(2,5-dimethoxybenzylidene)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has also been shown to exhibit low toxicity in animal models, making it a promising candidate for further preclinical studies. However, 2-(2,5-dimethoxybenzylidene)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has some limitations for lab experiments, including its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.

Future Directions

There are several future directions for research on 2-(2,5-dimethoxybenzylidene)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, including its potential therapeutic applications in various diseases, its mechanism of action, and its pharmacokinetics and pharmacodynamics. 2-(2,5-dimethoxybenzylidene)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has shown promising results in preclinical studies for its potential anticancer and neuroprotective effects, and further studies are needed to determine its efficacy and safety in human clinical trials. Additionally, further studies are needed to elucidate the mechanism of action of 2-(2,5-dimethoxybenzylidene)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one and its potential interactions with other drugs.

Synthesis Methods

2-(2,5-dimethoxybenzylidene)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one can be synthesized through a simple reaction between 2,5-dimethoxybenzaldehyde and 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one in the presence of a catalyst. The reaction yields a yellow crystalline solid with a melting point of approximately 180°C. 2-(2,5-dimethoxybenzylidene)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one can be purified through recrystallization and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2-(2,5-dimethoxybenzylidene)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. 2-(2,5-dimethoxybenzylidene)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has been shown to exhibit potent anticancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-(2,5-dimethoxybenzylidene)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C22H21NO3

Molecular Weight

347.4 g/mol

IUPAC Name

(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-methyl-4,9-dihydro-3H-carbazol-1-one

InChI

InChI=1S/C22H21NO3/c1-13-4-8-19-18(10-13)17-7-5-14(22(24)21(17)23-19)11-15-12-16(25-2)6-9-20(15)26-3/h4,6,8-12,23H,5,7H2,1-3H3/b14-11-

InChI Key

RLNASZRFUCADGV-KAMYIIQDSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)NC3=C2CC/C(=C/C4=C(C=CC(=C4)OC)OC)/C3=O

SMILES

CC1=CC2=C(C=C1)NC3=C2CCC(=CC4=C(C=CC(=C4)OC)OC)C3=O

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCC(=CC4=C(C=CC(=C4)OC)OC)C3=O

Origin of Product

United States

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